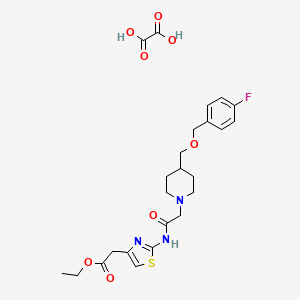
Ethyl 2-(2-(2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-(2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate is a useful research compound. Its molecular formula is C24H30FN3O8S and its molecular weight is 539.58. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Chemical Structure and Properties
The molecular formula of this compound can be represented as C20H27FN2O4S with a molecular weight of approximately 400.5 g/mol. The structure features a thiazole ring, a piperidine moiety, and an ethyl acetate functional group, which contribute to its pharmacological profile.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The thiazole ring is known for its ability to disrupt bacterial cell walls, potentially making this compound effective against various pathogens.
- Cytotoxic Effects : Research indicates that oxalate derivatives can induce cytotoxicity in renal cells. Oxalate is known to contribute to kidney stone formation and may also play a role in oxidative stress within cells, leading to increased free radical production and subsequent cellular damage .
- Neuropharmacological Effects : The piperidine component may interact with neurotransmitter systems, possibly affecting dopamine and serotonin pathways, which could have implications for mood disorders or neurodegenerative diseases.
In Vitro Studies
Several in vitro studies have been conducted to assess the biological activity of related compounds:
- Cell Viability Assays : Studies using LLC-PK1 renal cells showed that exposure to oxalate can lead to increased cell death and morphological changes, indicating a concentration-dependent toxicity .
- Free Radical Generation : The presence of oxalate was linked to enhanced free radical production in cultured cells, suggesting that oxidative stress may mediate its cytotoxic effects .
Summary of Biological Activities
Case Studies
- Case Study on Cytotoxicity : A study examining the effects of oxalate on LLC-PK1 cells revealed that concentrations above 350 µM led to significant cell loss and membrane integrity issues due to oxidative stress mechanisms .
- Case Study on Kidney Stones : Research into calcium oxalate polymorphism suggested that variations in crystal structure influenced renal epithelial interactions, potentially providing insights into the prevention of nephrolithiasis through structural modifications .
Propriétés
IUPAC Name |
ethyl 2-[2-[[2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O4S.C2H2O4/c1-2-30-21(28)11-19-15-31-22(24-19)25-20(27)12-26-9-7-17(8-10-26)14-29-13-16-3-5-18(23)6-4-16;3-1(4)2(5)6/h3-6,15,17H,2,7-14H2,1H3,(H,24,25,27);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZWODNWVAFOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













